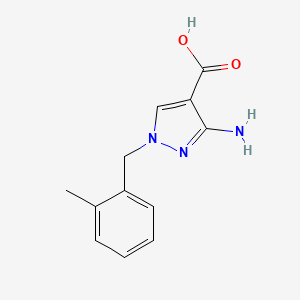

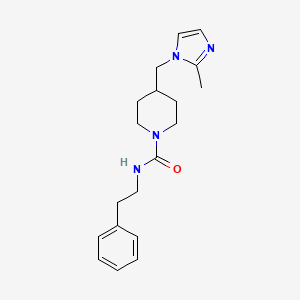

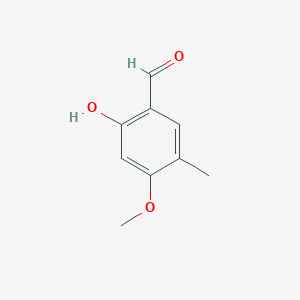

![molecular formula C15H8Cl2N4O B2794548 7-chloro-3-(3-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one CAS No. 899976-93-3](/img/structure/B2794548.png)

7-chloro-3-(3-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound seems to be a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . These types of compounds have been studied for their potential in various biological applications .

Molecular Structure Analysis

The molecular structure of similar compounds involves an intramolecular charge transfer (ICT) state resulting from the electron cloud delocalization of the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied, particularly in the context of their antiproliferative activity against several cancer cell lines .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed, particularly in the context of their photothermal conversion ability .Applications De Recherche Scientifique

Anticancer Properties

The compound’s quinazoline-based structure suggests potential as an anticancer agent. Researchers have investigated its cytotoxic effects against various cancer cell lines. Preliminary studies indicate that it exhibits promising activity against breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG-2) cells . Further exploration is needed to understand its mechanism of action and optimize its efficacy.

Kinase Inhibition

Quinazoline derivatives often interact with kinases, making them attractive candidates for drug development. Researchers have explored the compound’s kinase inhibitory properties. It could potentially target specific kinases involved in disease pathways, such as protein kinases implicated in cancer, inflammation, and neurodegenerative disorders. Investigating its selectivity and potency against specific kinases is crucial .

Antimicrobial Activity

Azaisatins containing 4(3H)-quinazolinones have been synthesized and evaluated for antimicrobial activity. These derivatives showed promising results against various microorganisms in both in vitro and in vivo studies. Their potential as antibacterial and antifungal agents warrants further investigation .

Catalytic Applications

Interestingly, the compound could catalyze reactions such as allylation of carbonyl compounds and benzylation of carbonyl groups. Its catalytic properties make it relevant in synthetic chemistry, where efficient and selective catalysts are essential .

Biochemical Probes

Researchers have used quinazoline derivatives as biochemical probes to study specific cellular processes. The compound’s unique structure may allow it to selectively interact with cellular targets, providing insights into biological pathways and protein functions .

Neurological Research

Given its quinazoline scaffold, investigations into the compound’s potential neuroprotective effects are warranted. It might modulate neuronal pathways, making it relevant for neurodegenerative diseases or cognitive disorders. However, this area requires further exploration .

Mécanisme D'action

Target of Action

It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . Similarly, quinazoline derivatives, another component of this compound, have been found to exhibit a wide range of biopharmaceutical activities .

Mode of Action

Triazole compounds are known to interact with various enzymes and receptors in the biological system, leading to a range of biological activities . Quinazoline derivatives also exhibit a wide range of therapeutic activities .

Biochemical Pathways

Both triazole and quinazoline derivatives, which are part of this compound’s structure, are known to interact with various biochemical pathways due to their ability to bind with different enzymes and receptors .

Pharmacokinetics

The pharmacokinetic properties of triazole and quinazoline derivatives, which are part of this compound’s structure, are well-studied .

Result of Action

It is known that triazole and quinazoline derivatives, which are part of this compound’s structure, exhibit a wide range of therapeutic activities .

Action Environment

It is known that the biological activities of triazole and quinazoline derivatives, which are part of this compound’s structure, can be influenced by various environmental factors .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

7-chloro-3-(3-chlorophenyl)-1H-triazolo[1,5-a]quinazolin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Cl2N4O/c16-9-3-1-2-8(6-9)13-14-18-15(22)11-7-10(17)4-5-12(11)21(14)20-19-13/h1-7,20H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTWHCVBYBFOSRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NNN3C2=NC(=O)C4=C3C=CC(=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-chloro-3-(3-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(2,6-Dichlorophenyl)methyl]-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione](/img/structure/B2794469.png)

![N-[2-(1-adamantyl)ethyl]-N-ethylamine](/img/structure/B2794472.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-[3-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B2794487.png)